Selenolo(3,4-b)thiophene
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Overview
Description
Selenolo(3,4-b)thiophene is a heterocyclic compound that contains both selenium and sulfur atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenolo(3,4-b)thiophene typically involves the cyclization of appropriate precursors containing selenium and sulfur. One common method is the reaction of 2-selenophenylacetic acid with sulfur dichloride in the presence of a base . Another approach involves the use of selenium dioxide and thiophene derivatives under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general principles involve scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Selenolo(3,4-b)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide
Reduction: Sodium borohydride
Substitution: Various electrophiles such as halogens or alkyl groups
Major Products
The major products formed from these reactions include selenone derivatives, selenol derivatives, and various substituted selenolo(3,4-b)thiophenes .
Scientific Research Applications
Selenolo(3,4-b)thiophene has several scientific research applications:
Mechanism of Action
The mechanism by which selenolo(3,4-b)thiophene exerts its effects is primarily related to its electronic structure. The presence of selenium and sulfur atoms in the ring enhances its ability to participate in electron transfer processes. This makes it an effective component in electronic devices and potentially active in biological systems through interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Selenophene: A simpler selenium-containing heterocycle with similar electronic properties.
Thiophene: A sulfur-containing analog with well-documented applications in materials science and organic electronics.
Benzothiophene: A fused ring system containing sulfur, used in similar applications as selenolo(3,4-b)thiophene.
Uniqueness
This compound is unique due to the combination of selenium and sulfur in its ring structure, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high electron mobility and stability under oxidative conditions .
Properties
CAS No. |
74070-00-1 |
---|---|
Molecular Formula |
C6H4SSe |
Molecular Weight |
187.13 g/mol |
IUPAC Name |
selenopheno[3,4-b]thiophene |
InChI |
InChI=1S/C6H4SSe/c1-2-7-6-4-8-3-5(1)6/h1-4H |
InChI Key |
FDQBVFRTDAGNHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C[Se]C=C21 |
Origin of Product |
United States |
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